(R,Z)-alpha-bisabolene

Catalog No.
S645944
CAS No.
M.F
C15H24
M. Wt
204.35 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R,Z)-alpha-bisabolene

Product Name

(R,Z)-alpha-bisabolene

IUPAC Name

(4R)-1-methyl-4-[(2Z)-6-methylhepta-2,5-dien-2-yl]cyclohexene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6-8,15H,5,9-11H2,1-4H3/b14-7-/t15-/m0/s1

InChI Key

YHBUQBJHSRGZNF-GSHXUFRSSA-N

Canonical SMILES

CC1=CCC(CC1)C(=CCC=C(C)C)C

Isomeric SMILES

CC1=CC[C@@H](CC1)/C(=C\CC=C(C)C)/C

The exact mass of the compound (R,Z)-alpha-bisabolene is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]. However, this does not mean our product can be used or applied in the same or a similar way.

(R,Z)-alpha-bisabolene is a sesquiterpene hydrocarbon with the molecular formula C15_{15}H24_{24}. It is characterized by its unique structure, which includes a bicyclic framework and multiple stereocenters. This compound is part of the bisabolene family, which is known for its presence in various essential oils and plant extracts, contributing to their fragrance and biological properties. The (R,Z) designation indicates the specific stereochemistry of the compound, which plays a critical role in its biological activity and interactions with other molecules.

Typical of sesquiterpenes. These reactions include:

  • Hydrogenation: The unsaturated bonds in (R,Z)-alpha-bisabolene can be hydrogenated to form saturated derivatives.
  • Oxidation: It can undergo oxidation to produce various oxygenated products, such as alcohols and ketones, which may exhibit different biological activities.
  • Rearrangement: Under certain conditions, (R,Z)-alpha-bisabolene can rearrange to form other sesquiterpenes or terpenoids, altering its properties and potential applications.

Research has shown that (R,Z)-alpha-bisabolene exhibits a range of biological activities:

  • Antimicrobial Properties: It has demonstrated effectiveness against various pathogens, making it a candidate for natural antimicrobial agents .
  • Insect Pheromone: This compound functions as a pheromone in certain insect species, influencing mating behaviors and ecological interactions .
  • Anti-inflammatory Effects: Preliminary studies suggest that (R,Z)-alpha-bisabolene may possess anti-inflammatory properties, potentially useful in therapeutic applications.

The synthesis of (R,Z)-alpha-bisabolene can be achieved through several methods:

  • Natural Extraction: It is commonly extracted from essential oils of plants such as lavender and conifers, where it occurs naturally .
  • Chemical Synthesis: Laboratory synthesis can be accomplished through cyclization reactions starting from simpler terpenoid precursors or via enzymatic pathways using specific synthases .
  • Biotechnological Approaches: Recent advancements have utilized engineered microorganisms to produce (R,Z)-alpha-bisabolene from renewable resources like methanol, showcasing a sustainable production method .

(R,Z)-alpha-bisabolene finds applications across various fields:

  • Fragrance Industry: Its pleasant aroma makes it valuable in perfumery and cosmetics.
  • Pharmaceuticals: Due to its biological activities, it is being explored for potential use in medicinal formulations.
  • Agriculture: Its role as an insect pheromone suggests applications in pest management strategies.

Studies on the interactions of (R,Z)-alpha-bisabolene with other compounds reveal its potential synergistic effects:

  • With Other Terpenes: When combined with other terpenes, (R,Z)-alpha-bisabolene may enhance or modify their biological activities, particularly in antimicrobial formulations.
  • In Insect Behavior: Research indicates that its pheromonal properties can interact with other chemical signals in insects, influencing mating success and population dynamics .

Several compounds share structural similarities with (R,Z)-alpha-bisabolene. Here are a few noteworthy examples:

Compound NameStructure TypeUnique Features
Beta-bisaboleneSesquiterpeneExhibits different stereochemistry; used in fragrances.
Gamma-bisaboleneSesquiterpeneKnown for its distinct aroma; found in various plant oils.
Alpha-humuleneSesquiterpeneHas anti-inflammatory properties; used in traditional medicine.
FarneseneSesquiterpeneFunctions as an insect attractant; important in agricultural applications.

Each of these compounds shares a core sesquiterpene structure but differs in their specific functional groups and biological activities, highlighting the uniqueness of (R,Z)-alpha-bisabolene within this class of compounds.

(R,Z)-alpha-bisabolene biosynthesis occurs through two distinct metabolic pathways that generate the universal isoprenoid precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) [1] [2] [3]. These pathways represent alternative routes for terpenoid biosynthesis and are distributed differently across biological kingdoms.

The mevalonate pathway operates in the cytosol of fungi, animals, and plant cells, utilizing three molecules of acetyl-CoA as starting material [4] [5] [6]. This pathway proceeds through the formation of mevalonate as a key intermediate, which undergoes phosphorylation and decarboxylation to generate IPP and DMAPP [1] [4]. The mevalonate pathway is characterized by higher energy requirements, consuming three molecules of adenosine triphosphate and two molecules of reduced nicotinamide adenine dinucleotide phosphate per IPP molecule produced [6] [7].

In contrast, the methylerythritol 4-phosphate pathway functions in plant plastids and bacterial cells, beginning with the condensation of pyruvate and D-glyceraldehyde 3-phosphate [2] [3] [8]. This pathway generates 1-deoxy-D-xylulose 5-phosphate as an early intermediate, which subsequently undergoes rearrangement and reduction to form methylerythritol 4-phosphate [2] [8]. The methylerythritol 4-phosphate pathway demonstrates superior energy efficiency, requiring only one adenosine triphosphate molecule and two reduced nicotinamide adenine dinucleotide phosphate molecules per IPP unit [2] [8].

Both pathways converge at the production of farnesyl diphosphate through the sequential action of geranyl diphosphate synthase and farnesyl diphosphate synthase [9] [6] [3]. Farnesyl diphosphate synthase catalyzes the consecutive head-to-tail condensations of IPP with dimethylallyl diphosphate and geranyl diphosphate, producing the fifteen-carbon isoprenoid substrate required for sesquiterpene biosynthesis [6]. The enzyme demonstrates remarkable stereoselectivity, predominantly forming the (E,E)-configuration necessary for subsequent cyclization reactions [6].

Metabolic engineering studies have demonstrated successful implementation of both pathways in heterologous hosts for enhanced (R,Z)-alpha-bisabolene production [1] [4] [10] [11]. Yarrowia lipolytica engineered with peroxisomal compartmentalization of the mevalonate pathway achieved production levels exceeding 15 grams per liter [10] [11]. Similarly, Synechocystis species utilizing the native methylerythritol 4-phosphate pathway with strategic enzyme overexpression reached titers of 180 milligrams per liter under high cell density cultivation [3] [12].

Enzymatic Mechanisms Involved in (R,Z)-alpha-bisabolene Formation

The terminal step of (R,Z)-alpha-bisabolene biosynthesis involves the cyclization of farnesyl diphosphate by alpha-bisabolene synthase, a class I sesquiterpene synthase [13] [9] [14]. This enzyme catalyzes the conversion of farnesyl diphosphate to (E)-alpha-bisabolene through a complex carbocationic mechanism that requires divalent metal cofactors, primarily magnesium or manganese ions [13] [9].

Alpha-bisabolene synthase from Abies grandis represents the most extensively characterized enzyme of this class, demonstrating exceptional product fidelity by producing alpha-bisabolene as the sole sesquiterpene product [9]. The enzyme exhibits a molecular weight of 93.8 kilodaltons and contains a distinctive amino-terminal insertion spanning residues 81 to 296, which distinguishes it from other terpenoid synthases [9]. This structural feature contributes to the enzyme's unique catalytic properties and substrate specificity.

The catalytic mechanism initiates with the binding of farnesyl diphosphate in the enzyme active site, followed by metal-assisted ionization of the diphosphate leaving group [13] [9]. The resulting farnesyl cation undergoes isomerization to the tertiary allylic intermediate nerolidyl diphosphate, facilitated by the presence of an arginine tandem motif that is characteristic of monoterpene synthases requiring isomerization steps [9]. This isomerization is crucial for proper substrate positioning and subsequent cyclization.

The cyclization process proceeds through a 1,6-cyclization mechanism, generating a bisabolyl cation intermediate [15] [16]. Stereospecific deprotonation from carbon-8 of this intermediate produces the final (R,Z)-alpha-bisabolene product [15] [9]. The enzyme demonstrates strict stereochemical control, ensuring formation of the R-configuration at the newly generated chiral center.

Comparative analysis of bisabolene synthases from different organisms reveals variations in product specificity and catalytic efficiency [15] [17]. The bisabolene synthase from Colquhounia coccinea var. mollis specifically produces (R)-beta-bisabolene with high fidelity, while maintaining similar overall catalytic architecture [17]. Bacterial bisabolene synthases, such as those identified in Cryptosporangium arvum, demonstrate alternative cyclization patterns and product distributions [16] [18].

Proteomic analysis of engineered strains has identified acetoacetyl-CoA thiolase as a critical bottleneck enzyme in peroxisomal bisabolene biosynthesis [4] [5]. Overexpression of the bifunctional enzyme EfmvaE from Enterococcus faecalis, which combines acetoacetyl-CoA thiolase and hydroxymethylglutaryl-CoA reductase activities, significantly enhanced alpha-bisabolene production by 72 percent [4] [5]. This finding demonstrates the importance of flux control at the initial steps of the mevalonate pathway for optimizing sesquiterpene production.

Distribution in Plant Species and Ecological Roles

(R,Z)-alpha-bisabolene and related bisabolene compounds demonstrate widespread distribution across diverse plant families, serving crucial ecological functions in plant defense and environmental adaptation [19] [20] [21]. The compound functions as a key component of induced chemical defense systems, particularly in coniferous species where it serves as a precursor to juvenile hormone mimics and antifungal compounds [19] [22].

In Abies grandis, (E)-alpha-bisabolene biosynthesis represents a wound-inducible defense response targeted specifically against insect herbivores and fungal pathogens [9] [19]. Following stem injury, alpha-bisabolene synthase messenger ribonucleic acid accumulation increases transiently, reaching maximum levels 11 to 14 days post-wounding [19]. This delayed response pattern distinguishes sesquiterpene-based defenses from the rapid monoterpene defense responses that occur within 1 to 2 days of tissue damage [19].

The ecological significance of alpha-bisabolene extends beyond direct antimicrobial activity through its conversion to todomatuic acid, a compound with documented juvenile hormone activity against Tenebrio larvae and broad-spectrum antifungal properties [9] [19]. Biosynthetically prepared alpha-bisabolene undergoes conversion to todomatuic acid in methyl jasmonate-induced grand fir cell cultures, establishing the direct biochemical link between primary sesquiterpene production and secondary metabolite defense compounds [9].

Centaurea stoebe demonstrates constitutive high-level sesquiterpene emission from root tissues, with estimated release rates of (E)-beta-caryophyllene exceeding 3 micrograms per gram dry weight per hour [20]. Transcriptomic analysis identified six root-expressed sesquiterpene synthases, with two root-specific enzymes, CsTPS4 and CsTPS5, sufficient to produce the complete blend of emitted sesquiterpenes [20]. Remarkably, these root volatile emissions facilitate neighboring plant germination and growth rather than inhibiting competing species [20].

Cassia fistula produces cis-Z-alpha-bisabolene epoxide in bark tissues, where it functions as an antioxidant compound with vitamin E-like activity [23]. Gas chromatography-mass spectrometry analysis revealed bisabolene as one of twenty-five important compounds present in hexane extracts, demonstrating therapeutic potential through pregnane X receptor activation [23]. This finding illustrates the diverse bioactive properties of bisabolene derivatives beyond their primary ecological defense functions.

The distribution of bisabolene compounds across plant families includes Lamiaceae species such as Colquhounia coccinea var. mollis, which produces (R)-beta-bisabolene with demonstrated anti-adipogenic activity in Caenorhabditis elegans and selective antibacterial activity against gram-positive bacteria [17]. Essential oil analysis of Chamomilla recutita and Zingiber officinale reveals (Z)-alpha-bisabolene and beta-bisabolene as constituents contributing to antimicrobial and anti-inflammatory properties [25].

Herbivore-induced plant volatile studies demonstrate that bisabolene compounds function in tritrophic interactions, attracting natural enemies of herbivorous insects while simultaneously repelling pest species [21]. The terpenes facilitate indirect plant defense mechanisms by recruiting parasitic and predatory insects that reduce herbivore populations [21]. This ecological role emphasizes the multifunctional nature of bisabolene compounds in plant survival strategies.

Metabolic Engineering for Enhanced Production

Metabolic engineering approaches for enhanced (R,Z)-alpha-bisabolene production have employed diverse strategies targeting pathway optimization, compartmentalization, and flux redirection in microbial hosts [1] [4] [10] [11]. These engineering efforts have achieved substantial improvements in production titers through systematic manipulation of biosynthetic pathways and cultivation conditions.

Compartmentalization strategies represent a particularly effective approach, exemplified by peroxisomal engineering in Yarrowia lipolytica where the complete farnesyl diphosphate biosynthetic pathway and alpha-bisabolene synthase were compartmentalized within peroxisomes [10] [11]. This approach achieved alpha-bisabolene production levels of 15.5 grams per liter in fed-batch fermentation, representing the highest reported titer for alpha-bisabolene from engineered microorganisms [10]. The success of peroxisomal compartmentalization stems from isolation of the biosynthetic pathway from competing cellular processes and concentration of pathway enzymes and substrates within a defined cellular space [10] [11].

Pichia pastoris engineering demonstrated the critical importance of proteome-guided pathway optimization, where comparative label-free quantification proteomic analysis identified acetoacetyl-CoA thiolase as a bottleneck enzyme in peroxisomal mevalonate pathway reconstruction [4] [5]. Overexpression of the bifunctional enzyme EfmvaE from Enterococcus faecalis, which combines thiolase and hydroxymethylglutaryl-CoA reductase activities, increased alpha-bisabolene production by 72 percent to 212 milligrams per liter [4] [5]. Fed-batch fermentation of optimized strains yielded 1.1 grams per liter alpha-bisabolene, demonstrating 69 percent improvement over cytosolic pathway implementations [4].

Flux optimization strategies in Synechocystis species focused on enhancing the native methylerythritol 4-phosphate pathway through strategic overexpression of bottleneck enzymes [3] [12]. Simultaneous overexpression of 1-deoxy-D-xylulose-5-phosphate synthase and IPP/DMAPP isomerase, combined with alpha-bisabolene synthase, achieved volumetric titers of 9 milligrams per liter under standard cultivation conditions [3]. High cell density cultivation systems increased production by one order of magnitude, reaching over 180 milligrams per liter after 10 days of cultivation [3] [12].

The engineering of lipid-overaccumulating Yarrowia lipolytica strains demonstrated the beneficial effects of enhanced lipid metabolism on sesquiterpene production [1] [26]. Strains deleted in triglyceride lipase and beta-oxidation genes while overexpressing diacylglycerol acyltransferase and glycerol-3-phosphate dehydrogenase achieved 1.7-fold increased alpha-bisabolene production compared to standard strains [1]. This enhancement results from increased acetyl-CoA availability and improved storage of terpenoids within lipid bodies, reducing toxicity associated with membrane accumulation [1] [26].

Systems metabolic engineering approaches have incorporated multiple complementary strategies, including product export optimization through efflux pump expression, gene copy number optimization for rate-limiting enzymes, and dynamic regulation of cellular compartments [10] [11]. The integration of these approaches with waste cooking oil utilization as a renewable carbon source demonstrates the potential for sustainable bisabolene production, achieving 3.029 grams per liter in shake flask cultivation [10] [11].

XLogP3

5.2

Wikipedia

(R,Z)-alpha-bisabolene

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]

Dates

Last modified: 07-20-2023

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